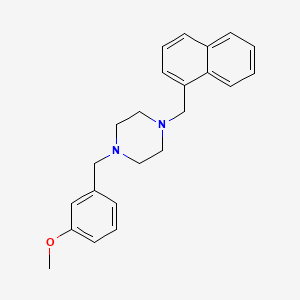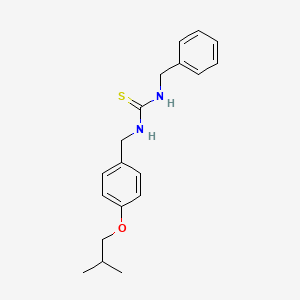![molecular formula C15H20ClNO2 B5145923 1-[4-(4-chloro-2-methylphenoxy)butanoyl]pyrrolidine](/img/structure/B5145923.png)
1-[4-(4-chloro-2-methylphenoxy)butanoyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-chloro-2-methylphenoxy)butanoyl]pyrrolidine, also known as JNJ-40411813, is a novel selective dopamine D2 receptor antagonist. It was first synthesized by Janssen Pharmaceutica in 2011. Since then, it has been widely studied for its potential applications in scientific research.
Mécanisme D'action
1-[4-(4-chloro-2-methylphenoxy)butanoyl]pyrrolidine selectively binds to dopamine D2 receptors and inhibits their activity. This leads to a decrease in dopamine signaling, which has been implicated in the pathophysiology of various psychiatric disorders.
Biochemical and Physiological Effects
Studies have shown that this compound can modulate the release of dopamine in the brain and alter the activity of other neurotransmitters such as glutamate and GABA. It has also been shown to have anxiolytic and antipsychotic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[4-(4-chloro-2-methylphenoxy)butanoyl]pyrrolidine is its high selectivity for dopamine D2 receptors, which allows for more precise targeting of this receptor subtype. However, its limited solubility in water and low bioavailability may pose challenges for its use in certain experimental settings.
Orientations Futures
There are several potential future directions for the use of 1-[4-(4-chloro-2-methylphenoxy)butanoyl]pyrrolidine in scientific research. These include further investigation of its therapeutic potential in the treatment of psychiatric disorders, as well as its use as a tool to study the role of dopamine D2 receptors in various physiological and pathological conditions. Additionally, the development of more potent and selective dopamine D2 receptor antagonists based on the structure of this compound may lead to the discovery of new treatments for these disorders.
Méthodes De Synthèse
The synthesis of 1-[4-(4-chloro-2-methylphenoxy)butanoyl]pyrrolidine involves the reaction of 1-(4-bromobutanoyl)pyrrolidine with 4-chloro-2-methylphenol in the presence of a base. The resulting intermediate is then treated with a reducing agent to obtain the final product.
Applications De Recherche Scientifique
1-[4-(4-chloro-2-methylphenoxy)butanoyl]pyrrolidine has been used in various scientific studies to investigate the role of dopamine D2 receptors in different physiological and pathological conditions. It has been shown to have potential therapeutic applications in the treatment of psychiatric disorders such as schizophrenia and addiction.
Propriétés
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-1-pyrrolidin-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-12-11-13(16)6-7-14(12)19-10-4-5-15(18)17-8-2-3-9-17/h6-7,11H,2-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBPXXWHYQTFPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(4-chloro-2-methylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5145840.png)
![7-methyl-2-(methylthio)-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5145848.png)
![N-ethyl-3-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-furamide](/img/structure/B5145854.png)
![cyclohexyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5145870.png)
![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5145881.png)

![N-methyl-N-[2-(2-phenoxyethoxy)ethyl]-1-butanamine](/img/structure/B5145895.png)
![1-{4-methoxy-3-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B5145900.png)
![1-(4-{[4-(2-pyrimidinyl)-1-piperazinyl]sulfonyl}phenyl)-2-piperidinone](/img/structure/B5145913.png)

![3-(3,4-difluorophenyl)-5-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5145921.png)
![N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]-4-methylbenzamide](/img/structure/B5145922.png)

![ethyl (5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5145949.png)